

Application Notes and Protocols for C108297

Dose-Response Studies in Mice

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Compound of Interest

Compound Name: C108297

Cat. No.: B15612248

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Abstract

These application notes provide a comprehensive overview of the preclinical evaluation of **C108297**, a selective glucocorticoid receptor (GR) modulator, in various mouse models. The document details dose-response relationships, experimental protocols, and the underlying signaling pathways. The provided data and methodologies are intended to guide researchers in designing and executing further studies to explore the therapeutic potential of **C108297** in metabolic and neurological disorders.

Introduction

C108297 is a non-steroidal, selective glucocorticoid receptor (GR) modulator with high affinity for the GR (K_i of 0.7 nM).[1] Unlike classical GR agonists or antagonists, **C108297** exhibits a unique pharmacological profile, acting as both an agonist and an antagonist depending on the specific gene and tissue context.[2] This tissue- and gene-specific activity allows for the separation of beneficial anti-inflammatory and metabolic effects from the adverse side effects commonly associated with systemic glucocorticoid therapy.[2] Preclinical studies in mice have demonstrated its potential in attenuating obesity, reducing inflammation, and mitigating the pathological consequences of neurological insults.[1][3]

Data Presentation: Summary of Dose-Response Studies

The following tables summarize the quantitative data from key dose-response studies of **C108297** in mice across different experimental models.

Table 1: Effect of **C108297** on Stress-Induced Corticosterone Secretion in Naïve Mice

Dose (mg/kg)	Route of Administration	Treatment Duration	Key Findings	Reference
15	Subcutaneous	10 days	No significant effect on corticosterone secretion.	[3]
30	Subcutaneous	10 days	Reduced corticosterone secretion at 30 and 60 minutes post-restraint stress.	[3]
80	Subcutaneous	10 days	No significant effect compared to the 30 mg/kg dose.	[3]

Table 2: Effect of **C108297** on Body Weight Gain in Diet-Induced Obese Mice

Dose (mg/kg/day)	Route of Administration	Treatment Duration	Key Findings	Reference
80 (once daily)	Not Specified	4 weeks	Significantly less weight gain compared to vehicle-treated mice on a high-fat, high-sugar diet.	[4]
40 (twice daily)	Not Specified	4 weeks	Significantly less weight gain and lower plasma glucose compared to vehicle. Showed a trend for better efficacy than 80 mg/kg once daily.	[4]

Table 3: Effect of **C108297** in a Mouse Model of Status Epilepticus

Dose (mg/kg)	Route of Administration	Treatment Duration	Key Findings	Reference
30	Subcutaneous	10 days	Attenuated corticosterone hypersecretion, decreased hilar ectopic granule cell density, and reduced microglial proliferation.	[3][5]
30	Subcutaneous	18 days	Reduced the overall incidence of seizures and attenuated excess baseline and stress-induced corticosterone release.	[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the dose-response studies are provided below.

Protocol 1: Evaluation of C108297 on the Hypothalamic-Pituitary-Adrenal (HPA) Axis Response to Stress

Objective: To determine the optimal dose of **C108297** for suppressing stress-induced HPA axis activity.

Animal Model: Adult male mice.

Materials:

- **C108297** (dissolved in polyethylene glycol at a concentration of 6 mg/ml)
- Vehicle (polyethylene glycol)
- Restraint tubes for mice
- Blood collection supplies (e.g., tail-nick method)
- Corticosterone assay kit

Procedure:

- House mice individually and acclimate them to the laboratory conditions.
- Randomly assign mice to four groups: Vehicle, 15 mg/kg **C108297**, 30 mg/kg **C108297**, and 80 mg/kg **C108297**.
- Administer the assigned treatment via subcutaneous injection once daily for 10 consecutive days.[3]
- On day 5 of treatment, two hours after the injection, expose the mice to restraint stress for 30 minutes.[3]
- Collect tail blood samples at 0 (baseline), 30, 60, and 120 minutes following the onset of the stressor.[3]
- Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
- Measure plasma corticosterone levels using a commercially available assay kit.
- On day 10, two hours after the final injection, conduct behavioral tests such as the tail suspension test to assess depression-like behavior.[3]

Protocol 2: Assessment of **C108297** in a Diet-Induced Obesity Mouse Model

Objective: To evaluate the effect of **C108297** on weight gain and glucose metabolism in mice fed a high-fat, high-sugar diet.

Animal Model: Ten-week-old male C57BL/6J mice.[4]

Materials:

- **C108297**
- Vehicle
- High-fat diet (e.g., 60% fat calories)
- Sucrose-supplemented water (e.g., 11% sucrose)
- Glucometer

Procedure:

- Feed mice a high-fat, high-sugar diet for 4 weeks to induce obesity.[4]
- Randomly assign mice to treatment groups: Vehicle, **C108297** (e.g., 80 mg/kg once daily or 40 mg/kg twice daily).[4]
- Administer the assigned treatment for the duration of the study.
- Monitor body weight regularly (e.g., daily or weekly).
- At the end of the treatment period, measure steady-state plasma glucose levels.[4]

Protocol 3: Evaluation of C108297 in a Pilocarpine-Induced Status Epilepticus Mouse Model

Objective: To determine the neuroprotective and anti-epileptogenic effects of **C108297** following status epilepticus (SE).

Animal Model: Adult male mice.

Materials:

- Pilocarpine

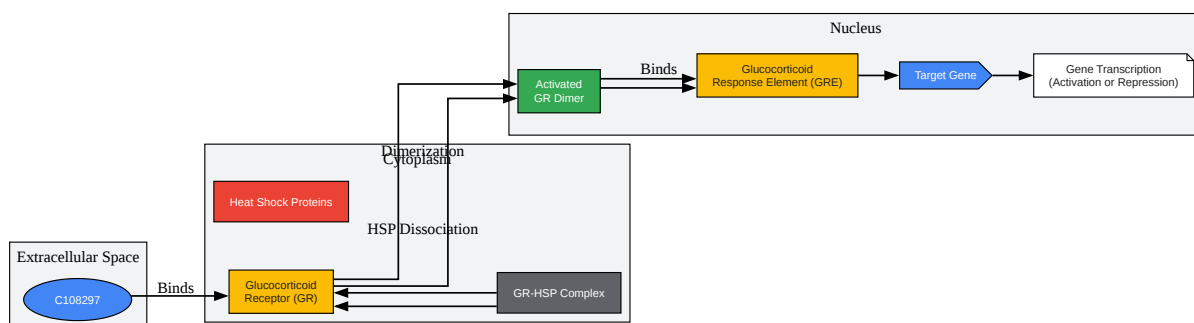
- **C108297** (30 mg/kg)
- Vehicle
- Video-EEG monitoring system
- Immunohistochemistry reagents (e.g., for Fos, Iba1, GFAP)

Procedure:

- Induce status epilepticus in mice using pilocarpine.
- One day after SE, begin treatment with either vehicle or 30 mg/kg **C108297** via subcutaneous injection daily for 10 or 18 days.[3][6]
- For seizure frequency analysis, subject a cohort of mice to continuous video-EEG monitoring for 20 days following the cessation of drug treatment.[6]
- For pathological assessment, at the end of the treatment period, perfuse the mice and collect brain tissue.
- Perform immunohistochemistry to quantify:
 - Hilar ectopic granule cell density.[3]
 - Microglial density and activation (Iba1 staining).[3]
 - Astrocyte density (GFAP staining).[3]
 - Neuronal activation patterns following a stressor (Fos protein expression).[3]

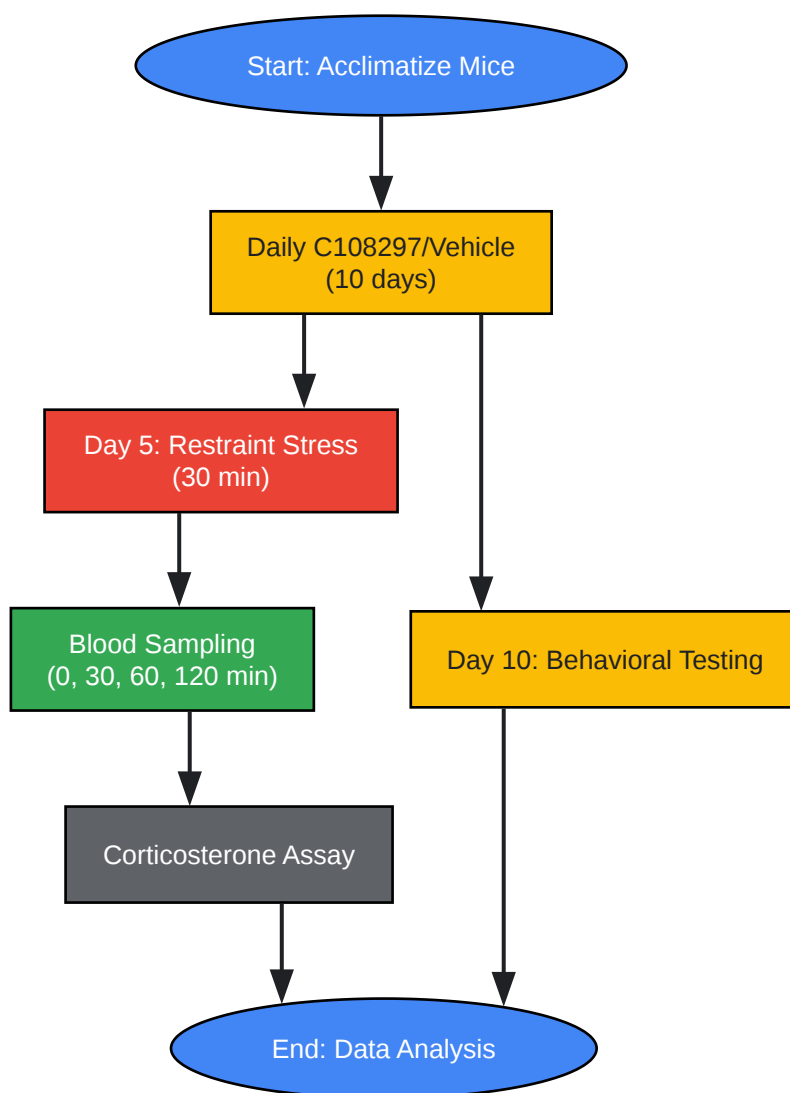
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **C108297** and the experimental workflows.



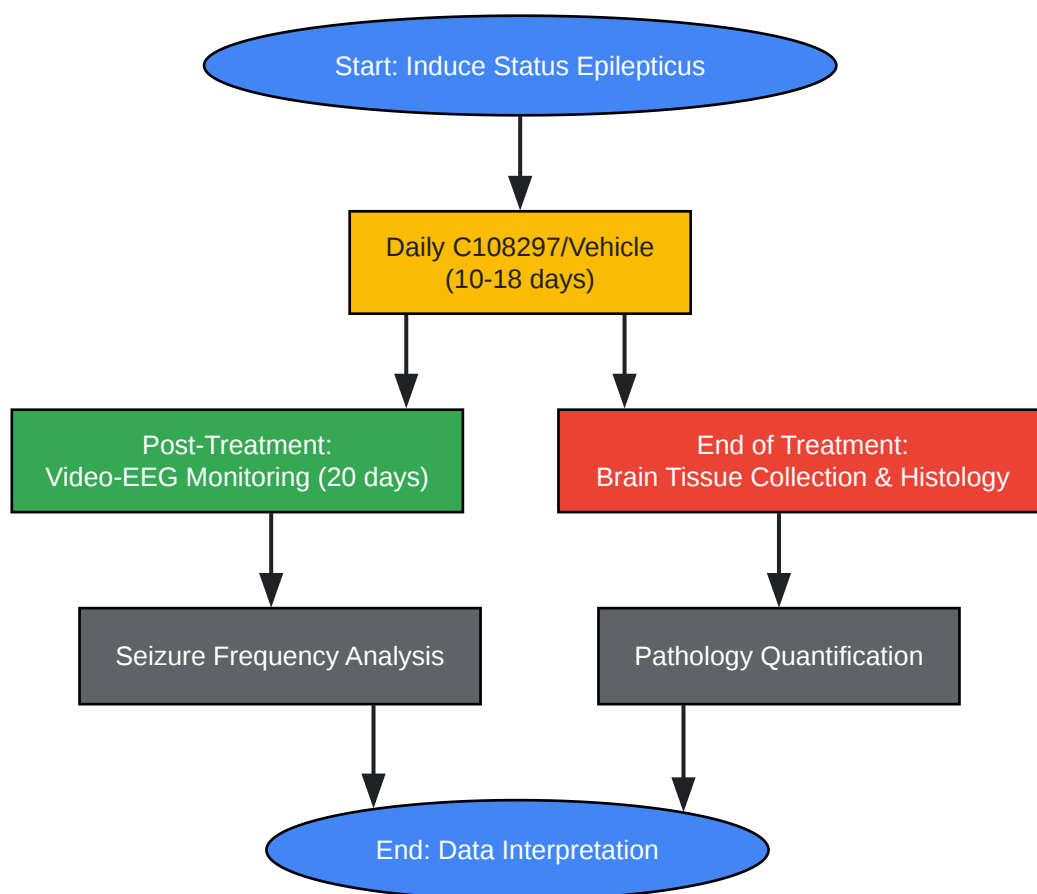
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Caption: **C108297** binds to the GR, leading to gene transcription modulation.



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Caption: Workflow for HPA axis response to **C108297** and stress.



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